molecular formula C16H13NO4 B8809891 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione CAS No. 19555-15-8

2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione

Cat. No.: B8809891
CAS No.: 19555-15-8
M. Wt: 283.28 g/mol
InChI Key: QXUPMHOASARJBS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione typically involves the reaction of 1,4-dimethoxybenzene with N-hydroxyphthalimide. The reaction proceeds under mild conditions using manganese triacetate as the oxidant. This method yields the desired product with a 71% yield . The structure of the compound is confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and IR analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other isoindoline derivatives.

Properties

CAS No.

19555-15-8

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO4/c1-20-10-7-8-14(21-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3

InChI Key

QXUPMHOASARJBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-dimethoxyaniline (9.96 g, 65.00 mmol) and phthalic anhydride (10.11 g, 68.25 mmol) were mixed, and heated at 185° C. for 15 minutes under N2. After the reaction mixture was cooled, acetone (50 mL) was added. The precipitate was ultrasonicated, filtered, washed with ethyl acetate (10 mL×2), and dried to give the title compound (17.5 g, 95%). MS (ESI) m/z 283.91 (M+H)+; 1H NMR (300 MHz, CDCl3) δ ppm 3.75 (s, 3 H) 3.79 (s, 3 H) 6.83 (t, J=1.70 Hz, 1 H) 6.98 (d, J=1.70 Hz, 2 H) 7.74–7.81 (m, 2 H) 7.91–7.98 (m, 2 H).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
95%

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